molecular formula C9H21BF4N2 B1331166 1,3-Diisopropylimidazolinium tetrafluoroborate CAS No. 137581-18-1

1,3-Diisopropylimidazolinium tetrafluoroborate

Cat. No.: B1331166
CAS No.: 137581-18-1
M. Wt: 244.08 g/mol
InChI Key: QOFLMGQQJAIALX-UHFFFAOYSA-O
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Description

1,3-Diisopropylimidazolinium tetrafluoroborate is a chemical compound with the empirical formula C9H19N2 · BF4. It is also known by its systematic name, 4,5-Dihydro-1,3-bis(1-methylethyl)-1H-imidazolium tetrafluoroborate . This compound is a member of the imidazolium family and is commonly used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropylimidazolinium tetrafluoroborate can be synthesized through the reaction of 1,3-diisopropylimidazolium chloride with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropylimidazolinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diisopropylimidazolinium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diisopropylimidazolinium tetrafluoroborate involves its ability to act as a nucleophilic catalyst. The compound interacts with various substrates through its imidazolium ring, facilitating the formation of new chemical bonds. This interaction is mediated by the tetrafluoroborate anion, which stabilizes the reaction intermediates and enhances the overall reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropylimidazolinium tetrafluoroborate is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as a catalyst and reagent in various chemical processes .

Properties

CAS No.

137581-18-1

Molecular Formula

C9H21BF4N2

Molecular Weight

244.08 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazolidin-1-ium;tetrafluoroborate

InChI

InChI=1S/C9H20N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;/q;-1/p+1

InChI Key

QOFLMGQQJAIALX-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[NH+]1CCN(C1)C(C)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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